

In-Depth Technical Guide: The Crystal Structure of Tetrakis(4-bromophenyl)methane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(4-bromophenyl)methane*

Cat. No.: *B171993*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **Tetrakis(4-bromophenyl)methane**, a molecule of significant interest in the fields of crystal engineering and supramolecular chemistry. This document details the precise crystallographic parameters, experimental protocols for its synthesis and crystal growth, and a logical workflow for its structural determination.

Core Crystallographic Data

The crystal structure of **Tetrakis(4-bromophenyl)methane** has been determined by single-crystal X-ray diffraction, revealing a non-centrosymmetric crystal packing. The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 212982.^[1] The molecule crystallizes in a tetragonal space group, a key detail for understanding its solid-state architecture.

Crystallographic Parameters

Parameter	Value
Chemical Formula	C ₂₅ H ₁₆ Br ₄
Formula Weight	636.01 g/mol
Crystal System	Tetragonal
Space Group	I-4
a	13.568(2) Å
c	7.028(2) Å
α	90°
β	90°
γ	90°
Volume	1294.4(5) Å ³
Z	2
Density (calculated)	1.632 Mg/m ³

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
C(1)-C(2)	1.545(4)	C(2)-C(1)-C(2A)	109.8(4)
C(1)-C(2A)	1.545(4)	C(2)-C(1)-C(2B)	109.8(4)
C(2)-C(3)	1.390(4)	C(2A)-C(1)-C(2B)	108.8(4)
C(2)-C(7)	1.390(4)	C(3)-C(2)-C(7)	117.8(3)
Br(1)-C(5)	1.906(3)	C(4)-C(5)-Br(1)	119.5(2)

Experimental Protocols

Synthesis of Tetrakis(4-bromophenyl)methane

A common and effective method for the synthesis of **Tetrakis(4-bromophenyl)methane** involves the electrophilic bromination of tetraphenylmethane.

Materials:

- Tetraphenylmethane
- Liquid Bromine
- Ethanol
- Round-bottom flask
- Magnetic stirrer
- Dry ice/acetone bath

Procedure:

- In a round-bottom flask, dissolve tetraphenylmethane (1.0 eq) in a minimal amount of a suitable solvent.
- With vigorous stirring, add liquid bromine (excess, e.g., 20 eq) to the flask at room temperature. The addition should be done carefully in a fume hood.
- Continue stirring the reaction mixture at room temperature for approximately one hour.
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add ethanol to the cooled mixture to quench the excess bromine.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- The crude product precipitates out of the solution and can be collected by filtration.
- The collected solid is then washed with water and ethanol to remove impurities.
- Further purification can be achieved by recrystallization from a solvent mixture such as chloroform/ethanol to yield off-white crystals of **Tetrakis(4-bromophenyl)methane**.

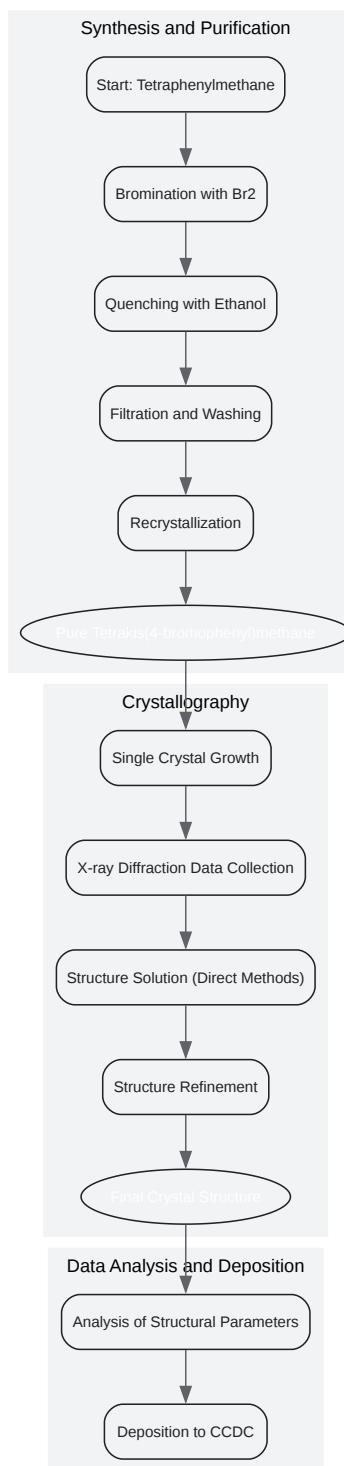
Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis.

Crystal Growth Protocol:

- Dissolve the purified **Tetrakis(4-bromophenyl)methane** in a suitable solvent, such as chloroform or a mixture of solvents, to create a saturated or near-saturated solution.
- Slow evaporation of the solvent at room temperature is a common method for growing single crystals. The container should be loosely covered to allow for gradual solvent removal over several days.
- Alternatively, vapor diffusion can be employed. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
- Once suitable single crystals have formed, they are carefully selected under a microscope.

X-ray Diffraction Protocol:


- A selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
- The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.
- A preliminary diffraction pattern is collected to determine the crystal quality and the unit cell parameters.
- A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.
- The collected diffraction data is processed, which includes integration of the reflection intensities and corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of **Tetrakis(4-bromophenyl)methane** to its final crystal structure determination and analysis.

Workflow for Crystal Structure Determination of Tetrakis(4-bromophenyl)methane

[Click to download full resolution via product page](#)*Workflow from Synthesis to Crystal Structure Determination.*

Signaling Pathways and Logical Relationships

Tetrakis(4-bromophenyl)methane is primarily studied for its role as a building block in supramolecular chemistry and materials science, particularly in the construction of metal-organic frameworks (MOFs) and porous aromatic frameworks (PAFs). Its tetrahedral geometry and the presence of four reactive bromo-phenyl groups make it a versatile tecton for creating three-dimensional networks. There is no current evidence to suggest that **Tetrakis(4-bromophenyl)methane** is involved in any biological signaling pathways or has direct applications in drug development as an active pharmaceutical ingredient. Its significance to the field lies in its utility as a tool for creating novel materials with potential applications in areas such as gas storage, separation, and catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrakis(4-bromophenyl)methane | C25H16Br4 | CID 11250692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Crystal Structure of Tetrakis(4-bromophenyl)methane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171993#crystal-structure-of-tetrakis-4-bromophenyl-methane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com